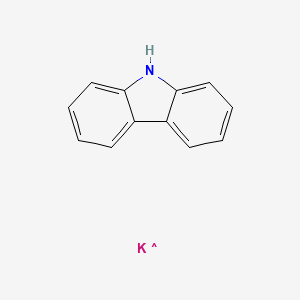

9H-Carbazole, potassium salt

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemistry

The carbazole framework, consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a privileged structure in numerous areas of chemistry. researchgate.net Its rigid, planar geometry and extensive π-conjugated system bestow unique photophysical and electronic properties, making it a valuable component in materials science. nih.govunivaq.it Carbazole derivatives are integral to the development of organic light-emitting diodes (OLEDs), particularly for blue light emission, due to their excellent hole-transporting capabilities and high fluorescence quantum yields. magtech.com.cn They are also employed in organic photovoltaics, photorefractive materials, and as building blocks for porous organic polymers used in gas storage and separation. nih.govresearchgate.net

In the realm of medicinal chemistry, the carbazole scaffold is found in a wide array of naturally occurring alkaloids and synthetic compounds with diverse biological activities. researchgate.netijpsjournal.com These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com The structural rigidity and the ability to be functionalized at various positions allow for the fine-tuning of pharmacological profiles, leading to the development of potent therapeutic agents. nih.gov Furthermore, the carbazole nucleus is a key component in supramolecular chemistry, where its hydrogen-bonding capabilities and fluorescent nature are exploited in the design of synthetic receptors and molecular sensors. nih.govunivaq.it

Fundamental Role of N-Potassium Carbazolide as a Reactive Intermediate

The transformation of the neutral 9H-carbazole into its potassium salt, N-potassium carbazolide, dramatically alters its chemical reactivity. The deprotonation of the nitrogen atom by a strong potassium base, such as potassium hydride or potassium hydroxide (B78521), generates a highly nucleophilic carbazolide anion. google.comnist.gov This increased nucleophilicity is the cornerstone of its utility as a reactive intermediate in organic synthesis.

N-potassium carbazolide is primarily employed to introduce the carbazole moiety onto other molecules through nucleophilic substitution and addition reactions. A common application is the N-alkylation of carbazole, where the carbazolide anion displaces a halide or another leaving group from an alkylating agent to form N-alkylcarbazoles. google.comresearchgate.net This reaction is fundamental for the synthesis of a vast range of carbazole derivatives with tailored electronic and biological properties. Similarly, it can participate in N-arylation reactions, although this often requires transition metal catalysis.

The reactivity of the carbazolide anion is influenced by factors such as the solvent, temperature, and the nature of the electrophile. The choice of reaction conditions is crucial for achieving high yields and selectivity. The potassium cation itself can play a role in the reaction mechanism, potentially by coordinating with other reactants and influencing the transition state. researchgate.netrsc.org Recent research has also highlighted the potential of potassium carbazolide as a component in solid-state electrolytes for potassium-ion batteries, showcasing its expanding role in materials science. nist.govnist.gov

Historical Context of Carbazole Synthesis and Derivatization Relevant to Potassium Salts

The history of carbazole chemistry dates back to its initial isolation from coal tar in 1872. nih.govwikipedia.org Early synthetic methods for the carbazole core include the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, and the Graebe–Ullmann reaction. researchgate.netwikipedia.org These classical methods laid the groundwork for accessing the fundamental carbazole structure.

The derivatization of carbazole, particularly at the nitrogen atom, became a key focus for chemists seeking to modify its properties. The use of alkali metal salts of carbazole, including the potassium salt, emerged as a straightforward method for N-functionalization. Industrial processes for producing N-ethylcarbazole, for instance, have historically involved the reaction of carbazole with potassium hydroxide to form the intermediate potassium carbazolide, which is then ethylated with ethyl chloride. google.comgoogle.com

While early methods often required harsh conditions, such as high temperatures and pressures, the development of new reagents and catalysts has refined these processes. Phase-transfer catalysis and microwave-assisted synthesis have been employed to facilitate the N-alkylation of carbazole using potassium carbonate as the base, offering faster reaction times and higher yields. researchgate.net The fundamental principle, however, remains the generation of the nucleophilic carbazolide anion, a concept that has been central to carbazole chemistry for over a century. The ongoing development of synthetic methodologies continues to expand the toolkit available to chemists for the construction and functionalization of this important heterocyclic scaffold. bohrium.comorganic-chemistry.org

Properties

Molecular Formula |

C12H9KN |

|---|---|

Molecular Weight |

206.30 g/mol |

InChI |

InChI=1S/C12H9N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8,13H; |

InChI Key |

WFTICIXFISZPCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2.[K] |

Origin of Product |

United States |

Synthetic Methodologies for 9h Carbazole, Potassium Salt

Direct Synthesis of N-Potassium Carbazolide

The formation of 9H-Carbazole, potassium salt, also known as N-potassium carbazolide, is a fundamental step in the synthesis of various carbazole (B46965) derivatives. This is typically achieved through the deprotonation of the N-H bond of carbazole using a suitable base.

Deprotonation Routes with Alkali Hydroxides (e.g., KOH)

The reaction of carbazole with potassium hydroxide (B78521) (KOH) is a common and industrially practiced method for preparing its potassium salt. google.comgoogle.com This process involves the deprotonation of the carbazole nitrogen by the hydroxide ion. The reaction can be carried out under various conditions, including fusion or in a suitable solvent. anjs.edu.iq

Early methods involved heating carbazole with potassium hydroxide in ethanol (B145695) under reflux, followed by solvent evaporation and recrystallization to obtain the pure potassium salt. This approach proved to be reproducible and scalable. The use of KOH is favored due to the ionic character and enhanced solubility of the resulting potassium salt in organic solvents.

A study on the synthesis of phenols from aryl halides also highlights the use of KOH in a biphasic solvent system of 1,4-dioxane (B91453) and water, demonstrating its utility in related transformations. nih.gov

Utilization of Alkali Carbonates (e.g., K₂CO₃) as Bases

Potassium carbonate (K₂CO₃) serves as another effective and widely used base for the deprotonation of carbazole. google.comgoogle.com It is considered a weak, inexpensive, and environmentally friendly reagent in organic synthesis. alfa-chemistry.com

In the industrial preparation of N-ethylcarbazole, potassium carbonate is an alternative to potassium hydroxide for the initial formation of the potassium salt of carbazole. google.comgoogle.com The subsequent N-alkylation is then carried out. google.com Research has shown that using potassium carbonate as a catalyst in the reaction of carbazole with diethyl carbonate to produce N-ethylcarbazole can yield the product in good quality and yield. google.com

Microwave-assisted N-alkylation of carbazole has been successfully carried out by adsorbing carbazole and an alkyl halide onto potassium carbonate, leading to high yields in short reaction times. researchgate.net This highlights the efficacy of K₂CO₃ as a base in solid-phase reactions. Furthermore, potassium carbonate is employed as a base in various other reactions involving carbazoles, such as the synthesis of N-substituted carbazole derivatives. anjs.edu.iq

The choice between potassium hydroxide and potassium carbonate can depend on the specific reaction conditions and desired outcome. Both are effective in generating the carbazolide anion for further functionalization. google.com

Alternative Deprotonating Agents (e.g., Benzyl (B1604629) Potassium) and Solvent Effects

Besides common alkali hydroxides and carbonates, other strong bases can be employed for the deprotonation of carbazole. Benzyl potassium (C₆H₅CH₂K) is a highly reactive, orange powder that acts as a strong base. wikipedia.org While it is highly air-sensitive, it offers the advantage of being a molecular and therefore fast-acting base for preparing potassium salts. wikipedia.org Its use has been noted in initiating polymerization reactions. researchgate.net The reaction of benzyl potassium with certain compounds can proceed via transient carbene-like intermediates. nih.gov

The choice of solvent can significantly influence the deprotonation reaction and the properties of the resulting carbazole derivatives. Solvents like tetrahydrofuran (B95107) (THF) can coordinate with the potassium cation, affecting the reactivity and stability of the potassium carbazolide. nist.govnih.gov For example, the synthesis of potassium carbazolide from potassium hydride and carbazole in THF results in a THF-coordinated product. nist.gov The emission properties of carbazole-based fluorescent nanoparticles have been shown to be dependent on the solvent ratio of a tetrahydrofuran/water system. nih.gov

Synthesis of Carbazole Derivatives Employing N-Potassium Carbazolide as a Precursor

N-potassium carbazolide is a valuable intermediate for the synthesis of a wide array of carbazole derivatives due to the nucleophilic nature of the carbazolide anion.

N-Alkylation and N-Arylation Reactions

The potassium salt of carbazole is a key precursor for N-alkylation and N-arylation reactions, which are crucial for the synthesis of various functional materials and biologically active compounds. google.comresearchgate.net

N-Alkylation: Industrially, N-ethylcarbazole is prepared by the ethylation of the potassium salt of carbazole, which is formed in situ from carbazole and either potassium hydroxide or potassium carbonate. google.comgoogle.com The ethylating agent is typically an ethyl halide or diethyl sulphate. google.comgoogle.com Microwave-assisted methods have also been developed for the rapid N-alkylation of carbazole with various alkyl halides using potassium carbonate as the base. researchgate.net

N-Arylation: The N-arylation of carbazole can be achieved through coupling reactions, often catalyzed by transition metals like palladium or copper. nih.govresearchgate.net In some protocols, potassium hydroxide is used as the base to generate the potassium carbazolide in situ, which then reacts with an aryl halide. researchgate.net One-pot procedures have been developed where the N-arylation is followed by an oxidative biaryl coupling to afford carbazoles. rsc.orgresearchgate.net

Table 1: Examples of N-Alkylation and N-Arylation of Carbazole via its Potassium Salt

| Reaction Type | Reagents | Base | Product | Reference |

|---|---|---|---|---|

| N-Ethylation | Carbazole, Ethyl Halide/Diethyl Sulphate | KOH or K₂CO₃ | N-Ethylcarbazole | google.comgoogle.com |

| N-Alkylation (Microwave) | Carbazole, Alkyl Halide | K₂CO₃ | N-Alkylcarbazoles | researchgate.net |

| N-Arylation | Carbazole, Aryl Iodide | KOH | N-Arylcarbazoles | researchgate.net |

Cyclization Reactions Initiated by Potassium Carbazolide Intermediates

The formation of potassium carbazolide can be the initial step in intramolecular cyclization reactions to form more complex heterocyclic systems. While direct examples of cyclization reactions initiated by pre-formed potassium carbazolide are less common in the provided search results, the underlying principle of generating a nucleophilic nitrogen that can participate in cyclization is a cornerstone of carbazole synthesis.

Many synthetic routes to carbazoles involve a cyclization step, such as the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and the Graebe–Ullmann reaction. wikipedia.org More modern methods often involve transition-metal-catalyzed C-H activation and functionalization, leading to the formation of the carbazole ring system. chim.it For instance, palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls is a known method to generate carbazoles. chim.it

In a related context, a palladium-catalyzed phenol (B47542) formation/cyclization protocol starting from 2-chloroaryl alkynes has been demonstrated for the synthesis of substituted benzofurans, where a potassium salt is likely an intermediate. nih.gov While not directly involving potassium carbazolide, this illustrates the potential for such intermediates in cyclization reactions.

Hybrid Material Precursor Synthesis (e.g., Carbazole-Triazine Hybrids)

The synthesis of hybrid materials incorporating the 9H-carbazole moiety is a significant area of research, particularly for the development of advanced materials with tailored electronic and photophysical properties. This compound, serves as a key nucleophilic reagent in the construction of these complex architectures, most notably in the synthesis of carbazole-triazine hybrids. These hybrids are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their potential as electroluminescent materials. researchgate.net

The primary synthetic route to carbazole-triazine hybrids involves the nucleophilic substitution reaction between the potassium salt of 9H-carbazole and a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. This reaction proceeds via an addition-elimination mechanism. researchgate.net The reactivity of the three chlorine atoms on the triazine ring is temperature-dependent, allowing for the controlled, stepwise synthesis of mono-, di-, and tri-substituted carbazole-triazine derivatives. researchgate.netresearchgate.net This controlled substitution is crucial for fine-tuning the properties of the final hybrid material.

The initial step in this synthesis is the deprotonation of 9H-carbazole to form its potassium salt. This is typically achieved by reacting carbazole with a base like potassium hydroxide (KOH) in a suitable solvent such as tetrahydrofuran (THF). researchgate.net The resulting potassium carbazole salt is a potent nucleophile that can readily attack the electron-deficient carbon atoms of the triazine ring.

The first chlorine atom of cyanuric chloride is highly reactive and can be substituted by the carbazole salt at low temperatures, typically around 0°C. researchgate.netresearchgate.net Subsequent substitutions of the remaining chlorine atoms require progressively higher temperatures. The second substitution generally occurs at room temperature or slightly above (around 35°C), while the third substitution necessitates even more elevated temperatures (80-100°C). researchgate.netresearchgate.net This differential reactivity allows for the selective synthesis of specific carbazole-triazine precursors.

A detailed example of the synthesis of a mono-substituted carbazole-triazine hybrid is the preparation of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. researchgate.net The reaction conditions for this synthesis are summarized in the table below.

Table 1: Synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Step | Key Parameters | Product |

|---|---|---|---|---|---|---|

| 9H-Carbazole | - | Aqueous KOH | THF | Salt Formation | Carbazole dissolved in THF, followed by addition of aqueous KOH and solvent removal to obtain the potassium salt. | This compound |

| This compound | Cyanuric Chloride | - | Dry THF | Nucleophilic Substitution | The potassium salt is dissolved in dry THF, followed by the addition of cyanuric chloride. | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole |

Data sourced from: researchgate.net

The stepwise nature of the nucleophilic substitution on the cyanuric chloride core is a fundamental principle in the synthesis of more complex carbazole-triazine hybrids. By carefully controlling the reaction temperature and stoichiometry, a diverse range of precursors with varying numbers of carbazole units can be accessed. This versatility is illustrated in the conceptual table below, which outlines the general temperature conditions for sequential substitution.

Table 2: Temperature-Controlled Stepwise Synthesis of Carbazole-Triazine Hybrids

| Substitution Step | Reacting Species | General Reaction Temperature | Product Type |

|---|---|---|---|

| First Substitution | This compound + Cyanuric Chloride | ≤ 0°C | Mono-substituted Carbazole-Triazine |

| Second Substitution | Mono-substituted Carbazole-Triazine + this compound | ~ Room Temperature (e.g., 35°C) | Di-substituted Carbazole-Triazine |

| Third Substitution | Di-substituted Carbazole-Triazine + this compound | Elevated Temperature (e.g., 80-100°C) | Tri-substituted Carbazole-Triazine |

Conceptual data based on principles described in: researchgate.netresearchgate.net

The ability to synthesize these varied carbazole-triazine precursors is foundational for the development of materials with precisely engineered properties for advanced applications.

Reactivity and Reaction Mechanisms of 9h Carbazole, Potassium Salt

Nucleophilic Reactivity of the Carbazolide Anion

The carbazolide anion's nucleophilicity is centered on the nitrogen atom, which bears a lone pair of electrons and a negative charge. This allows it to readily attack electrophilic centers, leading to the formation of new chemical bonds.

A primary application of potassium carbazolide's nucleophilicity is in the formation of carbon-nitrogen (C-N) bonds. This is fundamental in synthesizing a wide array of N-substituted carbazole (B46965) derivatives, which are key structural motifs in materials science and medicinal chemistry. chim.itrsc.org The carbazolide anion can participate as the nitrogen nucleophile in reactions such as the Buchwald-Hartwig amination. In this context, it reacts with aryl halides or triflates in the presence of a palladium catalyst to form N-arylcarbazoles. mdpi.com

The general scheme for this type of reaction involves the reaction of the carbazolide anion with a carbon-based electrophile, such as an alkyl or aryl halide. For instance, the reaction of potassium carbazolide with 1,2-dihaloarenes can lead to the formation of carbazole derivatives through a sequential intermolecular C-N bond formation followed by an intramolecular C-H arylation. mdpi.com

Table 1: Examples of C-N Bond Formation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Potassium Carbazolide | Aryl Halide | Palladium Catalyst | N-Arylcarbazole | mdpi.com |

| Potassium Carbazolide | Alkyl Halide | - | N-Alkylcarbazole | researchgate.net |

| Aniline | 1,2-Dihaloarene | Palladium Nanocatalyst, K3PO4, Microwave | Carbazole Derivative | mdpi.com |

The carbazolide anion reacts with a diverse range of electrophilic reagents beyond simple alkyl or aryl halides. researchgate.net These reactions typically occur at the nitrogen atom, leveraging its high electron density. rsc.org For example, reactions with acyl chlorides or acid anhydrides yield N-acylcarbazoles, while reactions with sulfonyl chlorides produce N-sulfonylcarbazoles.

The interaction with metal centers is also a key aspect of its reactivity. Potassium carbazolide can serve as a ligand precursor for the synthesis of various metal complexes. For example, it is used in the synthesis of carbazolide-based iridium pincer complexes and can form complexes with other transition metals like rhodium, copper, and zinc. rsc.orgotago.ac.nz In a specific documented case, the potassium ion in potassium N-(9-carbazolyl)-2,4,6-trinitroanlidide is ionically bonded to the nitrogen atom and an oxygen atom of a nitro group, and it also coordinates with oxygen atoms from adjacent molecules and the π-cloud of a carbazole phenyl ring. researchgate.net

Table 2: Reactivity with Various Electrophiles

| Electrophilic Reagent | Product Type | Ref |

|---|---|---|

| Acyl Chlorides | N-Acylcarbazoles | |

| Sulfonyl Chlorides | N-Sulfonylcarbazoles | |

| Phenyl Isocyanate | N-Phenylaminocarbonyl derivatives | researchgate.net |

| Diethyl Chlorophosphate | N-Phosphorylated derivatives | researchgate.net |

| Metal Halides (e.g., Ir, Rh, Cu) | Carbazolide Metal Complexes | rsc.orgotago.ac.nz |

| Trifluoromethylating Reagents | N-Trifluoromethylcarbazole | nih.gov |

Role as a Strong Base in Organic Transformations

With a pKa of approximately 19.9 (for the conjugate acid, carbazole, in DMSO), the carbazolide anion is a strong base. nih.gov This property is harnessed in numerous organic reactions where it can deprotonate a wide range of acidic protons to generate reactive intermediates.

Potassium carbazolide can act as a base to facilitate intramolecular cyclization reactions, which are crucial for constructing complex polycyclic systems. researchgate.net A notable application is in the synthesis of substituted carbazoles themselves. For example, treating 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines with a strong potassium base can induce intramolecular cyclization to yield carbazole derivatives. sigmaaldrich.com

Furthermore, in the context of transition metal-catalyzed reactions, a base is often required to enable C-H activation steps. Palladium-catalyzed intramolecular C-H arylation is a powerful method for synthesizing carbazoles, where a base is essential for the cyclization step. mdpi.comacs.org Similarly, rhodium-catalyzed intramolecular annulations of alkyne-tethered substrates to form fused carbazole scaffolds proceed via C-H activation, a process often mediated by a base. nih.gov These reactions involve the cleavage of C(sp2)-H or C(sp3)-H bonds followed by annulation. nih.gov

The strong basicity of potassium carbazolide allows it to be used as a catalyst in various organic reactions. Although specific examples citing potassium carbazolide are sparse, strong, non-nucleophilic potassium bases are known to catalyze these transformations.

Aldol (B89426) and Michael Reactions: These are fundamental C-C bond-forming reactions. The aldol reaction involves the addition of an enolate to a carbonyl compound, while the Michael reaction involves the conjugate addition of a nucleophile (often an enolate) to an α,β-unsaturated carbonyl compound. nih.govwilliams.edumasterorganicchemistry.comlibretexts.org Strong bases like potassium carbonate and other potassium bases are used to generate the necessary enolate in catalytic amounts. nih.govmdpi.com

Wittig Reaction: This reaction converts ketones or aldehydes into alkenes using a phosphorus ylide. libretexts.orgorganic-chemistry.org The ylide is typically generated by treating a phosphonium (B103445) salt with a strong base. While potassium tert-butoxide or KHMDS are commonly used, a strong base like potassium carbazolide could theoretically serve this role. organic-chemistry.org Recent studies have even shown potassium-based catalysts can be used for enantioselective Wittig olefinations. nih.govnih.gov

Alkylation, Arylation, and Acylation: As a strong base, it can deprotonate various substrates, including alcohols, amines, and active methylene (B1212753) compounds, to facilitate their subsequent alkylation, arylation, or acylation.

In many transition metal-catalyzed cross-coupling reactions, an acid (often a hydrogen halide) is generated as a byproduct. This acid can protonate and deactivate the active catalyst or other basic species in the reaction mixture. Therefore, a stoichiometric amount of a base is added to act as an acid scavenger, neutralizing the acid as it is formed and ensuring the catalytic cycle can continue.

Potassium carbazolide, being a strong, non-nucleophilic base, is suitable for this role. Its bulk can prevent it from interfering with the metal center while effectively neutralizing the acid.

Palladium-Catalyzed Reactions: In Suzuki, Heck, and Sonogashira couplings, a base is crucial. DFT and experimental studies on aryl amination reactions catalyzed by palladacycles show that the deprotonation of carbazole (formed as a byproduct) by a base like NaOtBu leads to a stable palladium-carbazolyl complex that can act as a resting state for the catalyst. nih.govacs.org This highlights the interaction of the carbazolide anion within palladium-catalyzed systems.

Iridium-, Rhodium-, and Ruthenium-Catalyzed Reactions: These metals are frequently used in C-H activation and functionalization reactions. chim.it Iridium-catalyzed synthesis of N-H carbazoles from 2-aminobiphenyls often employs a cocatalyst and an oxidant, with a base playing a role in the catalytic cycle. acs.orgnih.govpolyu.edu.hk Similarly, rhodium-catalyzed reactions, such as the alkylation of indoles with diazo compounds or cascade reactions of triazoles, operate via mechanisms where basicity is important for intermediate steps. mdpi.comnih.govrsc.org Ruthenium complexes have also been used with carbazole-based ligands. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the photochemical coupling of carbazoles with haloarenes, also proceed through pathways where the basicity of the reaction medium is a critical parameter. rsc.org

Metathesis Reactions Involving Potassium Carbazolide

Potassium carbazolide serves as a valuable nucleophilic reagent in salt metathesis reactions. In these reactions, the potassium cation is exchanged for another metal or main group element, leading to the formation of a new N-element bond and a potassium salt byproduct. This method is a fundamental strategy for incorporating the carbazolyl ligand into a wide range of molecular structures.

Formation of Organometallic Complexes with Main Group Elements

The carbazolide anion can be incorporated into pincer-type ligands, which are multidentate ligands that bind to a central atom in a pincer-like fashion. While the direct reaction of potassium carbazolide with main group elements is a plausible synthetic route, much of the research has focused on modified carbazole-based pincer ligands. acs.org These ligand systems, featuring a central carbazolide donor, are of interest for their potential to coordinate with p-block elements and facilitate unique reactivity, an area that remains largely unexplored. acs.org The synthesis of these complexes often involves the deprotonation of a precursor ligand with a strong base to generate the carbazolide in situ, which then reacts with a main group element halide. acs.org

A general representation of a metathesis reaction between potassium carbazolide and a main group element halide (EXn) can be depicted as:

n K(C₁₂H₈N) + EXn → E(C₁₂H₈N)n + n KX

This type of reaction provides a straightforward pathway to novel main group element complexes featuring a direct nitrogen-element bond, which can have applications in materials science and catalysis.

Synthesis of Rare-Earth Metal Carbazolyl Complexes

Potassium carbazolide is an effective reagent for the synthesis of rare-earth metal complexes. A notable example is its use in preparing ytterbium(II) complexes. In one method, the reaction between ytterbium metal (Yb) and carbazole (C₁₂H₈NH) can be facilitated to form the corresponding carbazolide complex. acs.org While direct synthesis from the metal is possible, a more common approach involves a metathesis reaction between a rare-earth metal halide (RECl₃) and potassium carbazolide.

For instance, the synthesis of a ytterbium carbazolyl complex can be achieved under solvothermal conditions. In a specific case, the reaction of Yb metal with carbazole required the addition of N-phenylpiperazine to aid in the crystallization of the target complex, [Yb(Carb)₂(NH₃)₄]. acs.org This highlights that ancillary ligands and specific reaction conditions are often crucial for isolating stable rare-earth carbazolyl complexes.

Mechanistic Investigations of Potassium Carbazolide Mediated Reactions

The carbazole moiety, due to its aromatic and electron-rich nature, is photoactive. nih.gov This property is central to the mechanistic pathways observed in reactions involving the carbazolide anion, particularly in transformations initiated by light.

Radical Pathways in Photoinduced Transformations

In photoinduced reactions, the carbazole unit can participate in transformations that proceed through radical intermediates. Upon absorption of light, the carbazole moiety can be excited to a state where it can initiate chemical changes. For example, in bichromophoric systems containing a carbazole group linked to another photoactive unit like norbornadiene, the photoisomerization can proceed via a radical-ion pair recombination mechanism. chim.it

Computational studies on the oxidative coupling of carbazoles, such as the Scholl reaction, suggest that the reaction can proceed through a radical cation mechanism. nih.gov The carbazole group exhibits a higher electron density compared to other aromatic systems like phenyl groups, making it more susceptible to oxidation and the formation of radical cation intermediates that drive subsequent bond-forming steps. nih.gov

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a key mechanism in the photochemistry of carbazole derivatives. rsc.org Upon photoexcitation of the carbazole chromophore, it can act as an electron donor. In systems where carbazole is linked to an electron-accepting group, intramolecular electron transfer from the excited carbazole to the acceptor can occur. chim.itresearchgate.net

Femtosecond time-resolved transient absorption spectroscopy has been used to study these PET processes in detail. rsc.org For example, in carbazole dendrimers with an iridium-complex core, excitation of the carbazole dendrons leads to a PET process, resulting in the formation of a carbazole radical cation (Cz˙⁺), which can be observed by its characteristic absorption band around 780 nm. rsc.org The rate of this electron transfer is dependent on the distance between the carbazole donor and the acceptor core. rsc.org

| System | Mechanism | Key Intermediates | Experimental Evidence |

| Norbornadiene-Carbazole Dyad | Radical-ion pair recombination | Radical-ion pair | Chemically Induced Dynamic Nuclear Polarization (CIDNP) chim.it |

| Carbazole Dendrimers with Ir-core | Photoinduced Electron Transfer (PET) | Carbazole radical cation (Cz˙⁺) | Transient Absorption Spectroscopy rsc.org |

| Poly(carbazole-alt-fluorene) with PDI | Photoinduced Electron Transfer (PET) | Long-lived charge-separated species | Transient Absorption Spectroscopy researchgate.net |

Influence of Solvent and Counterion on Reaction Pathway

The choice of solvent and the nature of the counterion can significantly influence the pathway and outcome of reactions involving potassium carbazolide. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. rsc.org In metathesis reactions, the solvent's coordinating ability can play a crucial role. For example, in the synthesis of a nickel complex via a mechanochemical metathesis reaction, the presence of a coordinating solvent like pyridine (B92270) was found to weaken the Ni-Cl bond, facilitating the desired metathesis pathway over a competing redox reaction. rsc.org In the absence of such a coordinating solvent, the redox pathway was kinetically favored. rsc.org

The counterion (in this case, potassium) also exerts a significant influence. In reactions involving ionic intermediates, the counterion can affect the stability and reactivity of these species. nih.gov For typical Sₙ1 reactions, the presence of metal cations can accelerate the reaction by interacting with the leaving group anion. researchgate.net In the context of potassium carbazolide, the K⁺ ion forms part of the crystal lattice in the solid state and exists as a solvated ion or an ion pair in solution. The nature of this ion pairing, which is heavily solvent-dependent, can modulate the nucleophilicity of the carbazolide anion. nih.govresearchgate.net For instance, tightly bound ion pairs in non-polar solvents would render the carbazolide less nucleophilic than solvent-separated ion pairs in polar, coordinating solvents. The choice of the counterion itself is critical; while this article focuses on the potassium salt, using a different alkali metal or a more complex cation could alter reaction kinetics and product distributions. researchgate.net

Advanced Applications in Materials Science

Development of Organic Electronic Materials

9H-Carbazole, potassium salt, serves as a fundamental building block in the synthesis of sophisticated organic molecules and polymers utilized in organic electronics. Its deprotonated nitrogen atom enhances its nucleophilicity, making it a potent reagent for creating complex carbazole (B46965) derivatives with tailored electronic properties.

Organic photovoltaics (OPVs) represent a promising alternative to traditional silicon-based solar cells, offering advantages such as flexibility and low-cost manufacturing. Carbazole-based compounds are integral to the active layers of OPVs, where they function as electron-donating materials. The synthesis of these specialized carbazole derivatives often begins with this compound. The resulting carbazole-containing polymers and small molecules possess favorable electronic and optical properties, including strong light absorption and efficient charge separation and transport, which are critical for converting sunlight into electricity. The versatility of carbazole chemistry, enabled by precursors like the potassium salt, allows for the systematic modification of molecular structures to optimize the performance of OPV devices.

Interactive Table: Properties of Carbazole-Based Materials in Organic Electronics

| Application | Material Type | Key Property | Role of this compound |

| OLEDs | Hole-Transport Layers | High hole mobility | Precursor for synthesis |

| OPVs | Donor Materials | Broad light absorption | Key synthetic intermediate |

| OLEDs/OPVs | Host Materials | High triplet energy | Building block for complex derivatives |

Functional Polymers and Electrochromic Materials

The reactivity of this compound, is leveraged in the synthesis of functional polymers, particularly polycarbazoles, which exhibit interesting electrochromic properties. These materials can change their color in response to an electrical stimulus, making them suitable for applications such as smart windows and displays.

This compound, is an important intermediate in the synthesis of monomers that can be subsequently polymerized to form polycarbazole and its derivatives. The potassium salt allows for the facile attachment of various functional groups to the carbazole nitrogen, enabling the creation of a wide array of monomers with tailored properties. These monomers can then be polymerized through chemical or electrochemical methods. For instance, the reaction of this compound with appropriate alkyl or aryl halides can yield N-substituted carbazoles, which can then be polymerized. The choice of substituents can significantly influence the solubility, processability, and electronic properties of the resulting polymer.

Polycarbazole films exhibit distinct color changes upon oxidation and reduction. In their neutral state, they are typically transparent or lightly colored. Upon the application of a positive potential, the polymer is oxidized, leading to the formation of radical cations (polarons) and dications (bipolarons) along the polymer chain, resulting in a color change, often to green or blue. Reversing the potential reduces the polymer back to its neutral, transparent state. Spectroelectrochemical studies are employed to investigate the relationship between the applied potential and the changes in the material's absorption spectrum, providing insights into the electronic transitions responsible for the electrochromic effect. The performance of electrochromic devices based on polycarbazoles, such as their switching speed, coloration efficiency, and long-term stability, is highly dependent on the specific chemical structure of the polymer, which can be precisely controlled through the use of tailored monomers synthesized from this compound.

Interactive Table: Electrochromic Properties of Polycarbazole Derivatives

| Polymer Derivative | Neutral Color | Oxidized Color(s) | Switching Voltage (V) | Application |

| Poly(N-vinylcarbazole) | Transparent | Green, Blue | 0.8 - 1.5 | Smart Windows |

| Poly(3,6-dibromocarbazole) | Light Yellow | Green, Brown | 0.6 - 1.2 | Displays |

| Copolymers with Thiophene | Varies | Varies | 0.5 - 1.4 | Electrochromic Mirrors |

Solid-State Electrolytes for Energy Storage

A groundbreaking application of this compound, is in the development of solid-state electrolytes for potassium-ion batteries. Recent research has demonstrated that potassium carbazolide itself can function as a solid-state potassium ion conductor, addressing the need for safer and more stable alternatives to liquid electrolytes in energy storage devices. nist.govresearchgate.netnist.govbohrium.com

In a recent study, a new phase of potassium carbazolide (β-KCZ) was synthesized and investigated as a solid-state electrolyte. nist.govresearchgate.netnist.govbohrium.com This material, when complexed with tetrahydrofuran (B95107) (THF), exhibits promising ionic conductivity. An optimal composition, K₀.₉CZ-0.7THF, demonstrated an ionic conductivity of 4.2 × 10⁻⁴ S cm⁻¹ at 100 °C, which is among the highest reported for potassium-ion conductors at this temperature. nist.govnist.govbohrium.com Furthermore, this solid-state electrolyte showed a remarkable electrochemical stability window of 3.1 V and excellent interfacial stability with a K₂S electrode during prolonged cycling. nist.govresearchgate.netnist.govbohrium.com This innovative use of this compound, opens up new avenues for the design of safe and efficient solid-state potassium-ion batteries.

Interactive Table: Ionic Conductivity of Potassium Carbazolide-Based Solid Electrolytes

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Electrochemical Stability (V) |

| K₀.₉CZ-0.7THF | 100 | 4.2 x 10⁻⁴ | 3.1 |

| K₀.₉CZ-0.4THF | 100 | 1.7 x 10⁻⁴ | Not specified |

| KCZ-0.4THF | 100 | ~0.65 x 10⁻⁴ | Not specified |

| K₀.₉CZ-0.7THF | 20 | 1.3 x 10⁻⁵ | 3.1 |

Potassium-Ion Batteries (KIBs) Electrolyte Development

The development of solid-state electrolytes is a significant hurdle in advancing potassium-ion battery technology. The primary obstacles are achieving high ionic conductivity and ensuring excellent interfacial stability with the electrodes. nist.govresearchgate.netnist.govbohrium.com Recently, potassium carbazolide (KCZ) and its derivatives have been identified as a new class of organic solid-state electrolytes with considerable potential. nist.govnist.govbohrium.com

Researchers have successfully synthesized and fabricated potassium carbazolide and its tetrahydrofuran (THF)-coordinated complexes as novel solid-state potassium ion conductors. nist.govresearchgate.net A new phase of potassium carbazolide, β-KCZ, has been synthesized and is noted for having a less rigid structure compared to the previously known α-KCZ, which suggests weaker cation-π interactions and potentially improved ion mobility. nist.govresearchgate.netbohrium.com

Upon complexing potassium carbazolide with THF, a new type of potassium solid-state electrolyte, denoted as KₓCZ-yTHF, was developed. nist.govresearchgate.netresearchgate.net Through careful compositional optimization, a specific formulation, K₀.₉CZ-0.7THF, demonstrated a high ionic conductivity of 4.2 × 10⁻⁴ S cm⁻¹ at 100 °C. nist.govresearchgate.netnist.govbohrium.comresearchgate.net This value is among the highest reported for solid-state potassium conductors at this temperature, marking a significant advancement in the field. nist.govresearchgate.netnist.govbohrium.com Other advantages of this electrolyte system include its suitability for cold pressing, ease of scalability, and high safety profile upon air exposure. nist.govnist.govbohrium.com This work represents the first instance of a potassium organic compound being successfully employed as a solid-state electrolyte for potassium-ion batteries. nist.govresearchgate.netnist.govbohrium.com

Ionic Conductivity and Interfacial Stability Studies of Potassium Carbazolides

Detailed studies have focused on optimizing the ionic conductivity and understanding the interfacial behavior of these novel potassium carbazolide-based electrolytes. The research underscores the importance of both stoichiometry and the inclusion of coordinating molecules like THF.

Ionic Conductivity:

The ionic conductivity of the KₓCZ-yTHF system was systematically investigated by varying the molar ratios of potassium and THF. It was discovered that creating cationic vacancies by reducing the potassium content to 0.9 equivalents (K₀.₉CZ-0.4THF) resulted in a significant increase in ionic conductivity to 1.7 × 10⁻⁴ S cm⁻¹ at 100 °C, which is approximately 2.6 times higher than its stoichiometric counterpart (KCZ-0.4THF). nist.gov Further optimization of the THF content led to the highest conductivity. The K₀.₉CZ-0.7THF composition achieved an ionic conductivity of 1.3 × 10⁻⁵ S cm⁻¹ at 20 °C and a remarkable 4.2 × 10⁻⁴ S cm⁻¹ at 100 °C. nist.gov

| Composition | Conductivity at 100 °C (S cm⁻¹) | Conductivity at 20 °C (S cm⁻¹) |

|---|---|---|

| K₀.₉CZ-0.7THF | 4.2 × 10⁻⁴ | 1.3 × 10⁻⁵ |

| K₀.₉CZ-0.4THF | 1.7 × 10⁻⁴ | - |

Interfacial Stability:

Beyond high ionic conductivity, the stability of the electrolyte against the electrodes is paramount for the longevity and performance of a battery. The THF-coordinated potassium carbazolide electrolyte has demonstrated exceptional interfacial stability and compatibility, particularly with a K₂S electrode. nist.govbohrium.com Electrochemical cycling tests of a symmetric cell showed that the overpotential remained stable for over 400 hours, indicating a robust interface. nist.govresearchgate.net Furthermore, the electrolyte possesses a wide electrochemical stability window of 3.1 V, which is crucial for enabling higher voltage battery applications. nist.govresearchgate.netnist.govbohrium.comresearchgate.net

| Property | Value |

|---|---|

| Electrochemical Stability Window | 3.1 V |

| Electrochemical Cycling Stability | Stable over 400 hours |

Role in Catalysis and Ligand Design

Pincer Ligand Scaffolds Based on Carbazolides

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. acs.orgrsc.org The carbazole (B46965) backbone is an excellent central unit for these ligands, offering a rigid and planar scaffold that can be readily modified. acs.orgnih.gov This allows for precise tuning of the steric and electronic properties of the resulting metal complexes, influencing their reactivity and catalytic activity. acs.orgnih.gov

The design of carbazolide-based pincer ligands typically involves the functionalization of the 1,8- or 3,6-positions of the carbazole core with various donor arms, creating LNL-type ligands where L represents a flanking donor group (e.g., phosphine (B1218219), imine, or N-heterocyclic carbene) and N is the central carbazolide nitrogen. acs.orgnih.gov The synthesis often begins with the appropriate di-substituted 9H-carbazole precursor. nih.gov Deprotonation of the carbazole N-H proton using a strong base, such as potassium hydride or an organolithium reagent followed by salt metathesis, generates the potassium carbazolide in situ, which is then reacted with a suitable metal precursor. nih.govresearchgate.net

A common synthetic strategy involves the reaction of a 1,8-disubstituted carbazole protio-ligand with a metal salt. For instance, NNN pincer ligands combining a central carbazole with two flanking aldimine donors have been synthesized. nih.govacs.org Similarly, PNP pincer ligands featuring phosphine donor groups attached to the carbazole backbone are prepared through multi-step syntheses, often starting from 1,8-dibromo-3,6-di-tert-butyl-9H-carbazole. nih.gov The flexibility in modifying the flanking donor groups and the substituents on the carbazole ring allows for the creation of a diverse library of pincer ligands with tailored properties. acs.orgnih.gov

Interactive Table 1: Examples of Carbazolide-Based Pincer Ligand Synthesis

| Pincer Type | Precursor | Key Synthetic Step | Resulting Complex Type | Reference |

|---|---|---|---|---|

| NNN (imine) | N-methylated bis(4-methyl-2,6-dibromophenyl)amine | Lithiation followed by N-Me cleaving reaction with (COD)PdCl₂ | (NNN)PdCl | nih.govacs.org |

| PNP (phosphine) | 1,8-dibromo-3,6-di-tert-butyl-9H-carbazole | N-protection, bromine substitution, and reaction with phosphines | (PNP)M (M = transition metal) | nih.gov |

| CNC (N-heterocyclic carbene) | Carbazole with imidazolium (B1220033) substituents | Deprotonation and coordination to a metal precursor | (CNC)M-hydrido (M = Pd, Pt) | acs.org |

Carbazolide-based pincer complexes have demonstrated significant utility in transition metal catalysis, including challenging transformations like alkene hydrogenation. nih.govresearchgate.netx-mol.com The electronic properties of the carbazolide nitrogen play a crucial role in the catalytic cycle. For example, rhodium complexes with bis(phosphine)carbazolide (PNP) ligands have been shown to be active catalysts for the transfer dehydrogenation of alkanes, a process closely related to alkene hydrogenation. rsc.org

In a notable study, new carbazolide-based iridium pincer complexes, ((carb)PNP)Ir(H)₂, were synthesized and found to react with ethylene (B1197577) to form a cis-dihydride ethylene complex. nih.govacs.org This complex is the resting state of the catalyst in the hydrogenation of ethylene to ethane. nih.govacs.org Mechanistic and computational studies revealed that the catalysis proceeds through an unusual Ir(III)/Ir(V)/Ir(III) cycle, which is in stark contrast to the Ir(I)/Ir(III) cycle observed for isoelectronic PCP pincer systems. nih.govacs.org This difference highlights the profound influence of the carbazolide ligand on the reaction mechanism.

Manganese complexes supported by pincer ligands have also emerged as powerful catalysts for hydrogenation reactions. nih.govnih.govresearchgate.net While many of these systems utilize pyridine- or lutidine-based pincers, the principles of ligand design and metal-ligand cooperation are broadly applicable. nih.govmdpi.com For instance, NNP-pincer ligands on manganese have been found to be more electron-rich and less sterically hindered than their PNP counterparts, leading to higher reactivity in the hydrogenation of various substrates, including N-heterocycles. nih.gov The development of cobalt complexes with bisoxazoline pincer ligands for alkene hydrogenation further underscores the potential of first-row transition metals in this area. osti.gov

The stabilizing effect of carbazolide-based pincer ligands extends beyond transition metals to the realm of main group element chemistry. acs.orgnih.gov These ligands can support reactive and often elusive main group element species, enabling the isolation and study of novel compounds. nih.gov

For example, a carbazolide-based pincer ligand has been coordinated to aluminum. acs.orgnih.gov The resulting aluminum complex was further reacted with elemental iodine to furnish an aluminum diiodide species. acs.orgnih.gov Subsequent reduction of this diiodide complex led to the formation of a dinuclear Al(III) species through a proposed single-electron reduction and C-C bond formation. acs.orgnih.gov This demonstrates the ability of the carbazolide pincer framework to stabilize reactive intermediates and facilitate unusual transformations at a main group metal center. The inherent properties of these pincer ligands, such as their ability to solubilize complexes, have also been instrumental in advancing the chemistry of elements like lead, which often form insoluble precipitates. acs.orgnih.gov

Carbazolides as Components in Photoredox Catalysis

In recent years, photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. nih.govyoutube.comyoutube.comyoutube.com Carbazolide derivatives, including potassium carbazolide, are finding increasing use in this field due to their favorable photophysical and electrochemical properties. tuni.fidtu.dkpreprints.org

Potassium carbazolide can act as a potent nucleophile in C-N cross-coupling reactions. While traditional methods often require harsh conditions, photoredox catalysis offers a milder alternative. In one approach, a copper-based photoredox catalyst bearing a tridentate carbazolide/bisphosphine ligand was designed and synthesized. nih.gov This system, upon irradiation with blue LEDs, effectively catalyzes the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. nih.gov

Mechanistically, this process is thought to involve the copper complex acting as a photoredox catalyst in conjunction with a second copper species that facilitates the C-N bond formation. nih.gov Another strategy for C-N bond formation involves the palladium-catalyzed solid-state cross-coupling of carbazoles with aryl halides using a high-temperature ball-milling technique, which proceeds efficiently without large amounts of organic solvents. nih.gov Dual photoredox/nickel catalysis has also emerged as a powerful method for C-N coupling reactions. youtube.com

Carbazole moieties are well-known for their electron-donating ability and can be readily oxidized. tuni.fipreprints.orgnih.gov In the context of photoredox catalysis, a photocatalyst absorbs light to reach an excited state, which is a much stronger oxidant or reductant than its ground state. youtube.comyoutube.com An excited photocatalyst can then engage in a single electron transfer (SET) with a substrate.

When a carbazolide-containing species is part of a catalytic system, it can play a key role in the electron transfer cascade. For example, in dual catalysis systems, an excited iridium photocatalyst can oxidize a deprotonated amino acid, which then undergoes decarboxylation to generate a radical. nih.gov This radical can then be intercepted by a nickel(II)-aryl species to form the desired cross-coupled product. nih.gov While this example does not directly involve an excited carbazolide, it illustrates the fundamental principle of generating reactive intermediates via photoinduced electron transfer.

The excited state of a carbazolide species itself can act as a potent electron donor. Upon photoexcitation, the electron-rich carbazolide can transfer an electron to a suitable acceptor, initiating a catalytic cycle. acs.orgnih.gov This process is central to the function of copper-based photoredox catalysts with carbazolide ligands, where the excited copper-carbazolide complex likely initiates the reaction by reducing the alkyl bromide. acs.orgnih.gov The ability to fine-tune the electronic properties of the carbazole unit allows for the rational design of photocatalysts with specific redox potentials for targeted applications. tuni.firesearchgate.net

Interactive Table 2: Properties of Carbazole-Based Compounds in Photoredox Catalysis

| Compound/System | Role | Key Process | Application | Reference |

|---|---|---|---|---|

| Copper-carbazolide/bisphosphine complex | Photoredox catalyst | Photoinduced electron transfer | N-Alkylation of carbamates | nih.gov |

| Carbazole | Nitrogen nucleophile | Pd-catalyzed solid-state C-N cross-coupling | Synthesis of N-arylcarbazoles | nih.gov |

| Carbazole derivatives | Electron donor materials | Intramolecular charge transfer | Organic solar cells | tuni.fi |

| Iridium photocatalyst with amino acid and Ni catalyst | Co-catalyst system | Decarboxylative arylation | sp³-sp² cross-coupling | nih.gov |

Computational and Spectroscopic Investigation of 9h Carbazole, Potassium Salt Systems

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to complement experimental studies, offering insights that are often difficult to obtain through laboratory work alone. For 9H-carbazole and its derivatives, including the potassium salt, computational methods are instrumental in elucidating electronic properties, reaction pathways, and dynamic behavior.

Studies on carbazole-based systems often employ DFT to understand how structural modifications influence their electronic and optical properties. For instance, in the context of designing new materials for organic light-emitting diodes (OLEDs), DFT has been used to predict the photophysical and optoelectronic properties of novel carbazole (B46965) fluorophores. nih.gov These calculations are crucial for tuning molecular geometries, energy gaps, ionization potentials, and electron affinities by altering the π-conjugated bridges within the molecule. nih.gov

In the case of 9H-carbazole and its derivatives, DFT has been utilized to investigate their reactivity. Theoretical studies on the Scholl reaction mechanisms of carbazole-based polycyclic aromatic hydrocarbons have shown that oxidation predominantly occurs at the carbazole functional group, with the primary pathway involving the 3,6-positions due to high electron density. acs.orgnih.gov Furthermore, DFT calculations have been instrumental in understanding the interaction of carbazole derivatives with other molecules. For example, investigations into the binding of bromo-carbazole derivatives with human serum albumin have used DFT to assess their reactivity through geometry optimization and analysis of electrostatic properties. researchgate.net The choice of functional, such as B3LYP or M06-2X, and basis sets is critical for obtaining accurate energetic and structural information. researchgate.netresearchgate.net The effect of the potassium counter-ion on the electronic structure of the carbazole anion can also be modeled, revealing its influence on charge distribution and reactivity. DFT studies have shown that potassium can promote the adsorption and activation of molecules on catalyst surfaces. psu.edursc.org

| Parameter | Significance | Typical Computational Approach |

|---|---|---|

| Optimized Geometry | Predicts the most stable 3D structure. | DFT with functionals like B3LYP or ωB97X-D. rsc.org |

| HOMO-LUMO Energies | Determine electronic excitation properties and reactivity. | Calculated from the optimized geometry. nih.gov |

| Electron Affinity (EA) & Ionization Potential (IP) | Inform on the ease of accepting or donating an electron. | Derived from HOMO/LUMO energies. nih.gov |

| Reaction Energy Profiles | Elucidate the feasibility and mechanism of a reaction. | Calculation of energies of reactants, transition states, and products. acs.org |

While DFT provides a static picture of molecular systems, molecular dynamics (MD) simulations offer a view of their evolution over time. nih.gov MD simulations are particularly useful for understanding the conformational dynamics, intermolecular interactions, and transport properties of molecules in different environments.

For systems involving ions like the potassium salt of 9H-carbazole, MD simulations can provide detailed insights into the behavior of the ions in solution or within larger assemblies. For example, MD simulations have been used to study the dynamics of potassium ions in biological channels, revealing mechanisms of ion conduction and selectivity. nih.govyoutube.comnih.gov These simulations track the movement of each atom over time, governed by a force field that describes the interatomic interactions. youtube.com

In the context of carbazole derivatives, MD simulations could be used to explore the aggregation behavior of these molecules, the dynamics of their interactions with solvents, and the structural changes that occur upon binding to other species. For instance, MD simulations could elucidate the conformational flexibility of N-substituted carbazoles and the dynamics of dimer formation. rsc.org

| Application | Information Gained | Simulation Details |

|---|---|---|

| Solvation Dynamics | Understanding of solvent-solute interactions and their influence on structure. | Simulation of a carbazole molecule in a box of solvent molecules. |

| Aggregation Behavior | Insights into the formation of dimers and larger aggregates. rsc.org | Simulation of multiple carbazole molecules at a given concentration. |

| Conformational Analysis | Exploration of the accessible conformations and their relative energies. | Long-timescale simulations to sample various molecular shapes. |

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. researchgate.net

For carbazole synthesis and functionalization, computational modeling has been used to investigate various reaction mechanisms. For example, the formation of carbazoles through gold-, platinum-, and silver-catalyzed reactions has been studied computationally, revealing the importance of electronic properties of substituents on the reaction outcome. researchgate.net DFT calculations can be used to determine the energetics of different proposed pathways, helping to discern the operative mechanism. acs.orgnih.gov For instance, in the reductive coupling of a diazoalkane derivative promoted by a potassium aluminyl, DFT calculations were used to examine the bonding in the newly formed ligands and the mechanism of subsequent reactions. nih.gov

The study of reaction mechanisms extends to understanding the reactivity of the 9H-carbazole potassium salt itself. Computational models can predict its nucleophilicity and how it participates in reactions such as N-arylation. These models can help in optimizing reaction conditions and in the rational design of new synthetic routes. mdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural characterization of molecules. For 9H-carbazole, potassium salt, a combination of NMR and IR spectroscopy provides a comprehensive picture of its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. ipb.pt

For carbazole and its derivatives, NMR spectroscopy is routinely used for structural confirmation. nih.govnih.gov The ¹H NMR spectrum of carbazole shows characteristic signals for the aromatic protons, and the integration of these signals confirms the number of protons in each environment. chemicalbook.comresearchgate.netrsc.org Similarly, the ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H1, H8 | ~8.1 | - | chemicalbook.com |

| H4, H5 | ~7.5 | - | chemicalbook.com |

| H2, H7 | ~7.4 | - | chemicalbook.com |

| H3, H6 | ~7.2 | - | chemicalbook.com |

| NH | ~11.2 (in DMSO) | - | chemicalbook.com |

| C1, C8 | - | ~111 | ipb.pt |

| C4, C5 | - | ~120 | ipb.pt |

| C2, C7 | - | ~119 | ipb.pt |

| C3, C6 | - | ~126 | ipb.pt |

| C4a, C4b | - | ~123 | ipb.pt |

| C8a, C9a | - | ~140 | ipb.pt |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. libretexts.org Different types of chemical bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying functional groups. libretexts.orgresearchgate.net

The IR spectrum of 9H-carbazole exhibits characteristic absorption bands corresponding to the N-H stretching, C-H stretching of the aromatic rings, and C=C stretching vibrations. researchgate.netresearchgate.net The formation of the potassium salt of 9H-carbazole results in the disappearance of the N-H stretching vibration, which is a clear indication of deprotonation. This is a key diagnostic feature for confirming the formation of the salt. chemicalbook.com

Furthermore, changes in the C-H and C=C stretching and bending vibrations can provide information about the changes in the electronic structure of the carbazole ring upon deprotonation. aps.org Computational methods, such as DFT, can be used to calculate the vibrational frequencies of the molecule, which can then be compared with the experimental IR spectrum to aid in the assignment of the observed bands. rsc.org This combined experimental and computational approach provides a detailed understanding of the vibrational properties of the molecule. rsc.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) for 9H-Carbazole | Expected Change for this compound | Reference |

|---|---|---|---|

| N-H Stretch | ~3400 | Disappears | researchgate.net |

| Aromatic C-H Stretch | 3100-3000 | Minor shifts | researchgate.net |

| Aromatic C=C Stretch | 1600-1450 | Shifts due to change in electron density | researchgate.net |

| C-H Bending (out-of-plane) | 900-675 | Minor shifts | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of ions. For this compound, the analysis would involve the ionization of the compound and the subsequent separation of ions based on their mass-to-charge ratio (m/z).

The fragmentation of the carbazolide anion (C₁₂H₈N⁻), with a molecular weight of approximately 166.2 g/mol , would likely proceed through pathways characteristic of N-heterocyclic aromatic compounds. nist.gov Upon electron ionization, the neutral 9H-Carbazole (molecular weight 167.21 g/mol ) primarily shows a molecular ion peak (M⁺) at m/z 167. nist.gov Its fragmentation pattern includes characteristic losses, such as the loss of HCN (m/z 140) and C₂H₂ (m/z 139), indicative of the stable aromatic core. nist.gov It is plausible that the fragmentation of the carbazolide anion would follow similar pathways after initial electron detachment.

In the context of related systems, temperature-programmed desorption mass spectrometry (TPD-MS) has been employed to study the desorption of solvent molecules, such as tetrahydrofuran (B95107) (THF), from potassium carbazolide complexes. nist.gov This technique provides insights into the stability of solvated species and the energetics of solvent-salt interactions.

Table 1: Predicted and Observed Mass-to-Charge Ratios for Carbazole Species

| Species | Formula | Predicted m/z | Notes |

| This compound | C₁₂H₈KN | ~205.0 | Molecular ion of the salt |

| 9H-Carbazole | C₁₂H₉N | 167.21 | Molecular ion of the neutral molecule nist.gov |

| Carbazolide anion | C₁₂H₈N⁻ | 166.20 | Anionic component of the salt nist.gov |

| [C₁₂H₉N - HNC]⁺ | C₁₁H₈⁺ | ~140 | Fragmentation product of neutral carbazole nist.gov |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the arrangement of atoms within a crystalline solid. For this compound, XRD studies have revealed the existence of at least two polymorphic forms, denoted as α-KCZ and β-KCZ. nist.gov

A recently identified β-phase of potassium carbazolide (β-KCZ) crystallizes in an orthorhombic structure with the space group Pnma. nist.gov In this arrangement, each potassium ion is coordinated to three carbazolide anions. This coordination involves both direct K-N ionic bonding and cation-π interactions with the aromatic rings of the carbazole units. The structure of β-KCZ is characterized by a less rigid stacking of the carbazole layers compared to the previously known α-phase, suggesting weaker cation-π interactions. nist.gov

The α-phase of potassium carbazolide (α-KCZ) has a distinct crystal structure, reported to be in the R3c:H space group. nih.gov This phase also features a polymeric arrangement, but with a different packing of the carbazolide anions and potassium cations. The structural differences between the α and β phases can influence the material's physical properties, such as ionic conductivity.

Table 2: Crystallographic Data for α- and β-Phases of this compound

| Parameter | α-KCZ nih.gov | β-KCZ nist.gov |

| Crystal System | Rhombohedral | Orthorhombic |

| Space Group | R3c:H (No. 161) | Pnma (No. 62) |

| a (Å) | 25.0827 | Not Reported |

| b (Å) | 25.0827 | Not Reported |

| c (Å) | 7.83554 | Not Reported |

| α (°) | 90.0 | 90.0 |

| β (°) | 90.0 | 90.0 |

| γ (°) | 120.0 | 90.0 |

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. In the context of this compound, EPR is particularly useful for identifying and characterizing radical intermediates that may form during chemical reactions or upon electrochemical oxidation/reduction.

The electrochemical oxidation of carbazole derivatives is known to generate a reactive cation radical. researchgate.net This radical species can then undergo further reactions, such as dimerization. researchgate.net The g-value for organic radicals is typically close to that of a free electron (approximately 2.0023). rsc.org For the anthracene (B1667546) anion radical, a g-value of 2.0029 has been reported. rsc.org While specific EPR data for the carbazolide anion radical is not detailed in the provided search results, it would be expected to exhibit a g-value in this typical range for organic radicals.

The hyperfine structure in an EPR spectrum arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule. The number of lines and their splitting (hyperfine coupling constants) provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density over the molecule. For a radical anion of a carbazole derivative, hyperfine coupling to the nitrogen nucleus and the protons on the aromatic rings would be expected.

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy

Photoluminescence (PL) and Photoluminescence Excitation (PLE) spectroscopies are powerful tools for investigating the electronic excited states of molecules. Carbazole and its derivatives are well-known for their photoluminescent properties and are used in applications such as organic light-emitting diodes (OLEDs). rsc.org

Studies on sterically hindered alkali metal carbazolides have shown that these compounds can be strongly luminescent. rsc.org A potassium salt of a substituted carbazole, [(dtbpCbz)K], was found to exhibit fluorescence with a quantum yield of 80% in a toluene (B28343) solution. xpsfitting.com The emission for a series of these alkali metal carbazolides was observed in the range of 460–580 nm. rsc.org The emission of the carbazolide anion in a model compound was calculated to be around 509 nm. rsc.org

The PLE spectrum, which measures the photoluminescence intensity as a function of the excitation wavelength, ideally mirrors the absorption spectrum of the luminescent species. For a series of substituted alkali metal carbazolides, the lowest-energy absorption bands were found between 410 and 430 nm. rsc.org

Table 3: Photoluminescence Data for a Substituted Potassium Carbazolide

| Compound | Solvent | Emission Range (nm) | Quantum Yield (%) |

| [(dtbpCbz)K] | Toluene | 460-580 | 80 xpsfitting.com |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide information on the core level binding energies of potassium, nitrogen, and carbon.

The K 2p region of the XPS spectrum is expected to show a doublet corresponding to the K 2p₃/₂ and K 2p₁/₂ spin-orbit components, with a characteristic splitting of approximately 2.8 eV. xpsfitting.comthermofisher.com The binding energy of the K 2p₃/₂ peak for potassium ions in organic and inorganic salts typically falls in the range of 292.3 to 293.5 eV. researchgate.netnih.gov For example, in potassium-intercalated kaolinite, the K 2p₃/₂ peak was observed at 292.6 eV. nih.gov

The N 1s binding energy is sensitive to the chemical environment of the nitrogen atom. For pyrrolic nitrogen, as found in carbazole, the N 1s binding energy is typically around 400.7 eV. sci-hub.se Upon deprotonation and formation of the potassium salt, a shift in the N 1s binding energy would be expected due to the change in the electronic environment of the nitrogen atom.

Table 4: Typical Binding Energy Ranges for Elements in this compound

| Element | Core Level | Typical Binding Energy (eV) | Notes |

| Potassium | K 2p₃/₂ | 292.3 - 293.5 researchgate.netnih.gov | Spin-orbit splitting of ~2.8 eV xpsfitting.comthermofisher.com |

| Nitrogen | N 1s | ~400.7 (for pyrrolic N) sci-hub.se | Shift expected upon salt formation |

| Carbon | C 1s | ~284.8 | Reference for adventitious carbon |

Spectroelectrochemical Studies for Redox Behavior in Materials

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of redox-active species. For systems involving this compound, this technique is invaluable for understanding the changes in electronic absorption spectra as the carbazole moiety undergoes oxidation and reduction.

The electrochemical oxidation of carbazole is an irreversible process that occurs at a potential of approximately +1.38 V versus Ag/AgCl. researchgate.net This oxidation leads to the formation of a highly reactive cation radical. researchgate.net This radical can then undergo coupling reactions, typically at the 3 and 6 positions, to form dimers such as 3,3'-bicarbazyl. researchgate.net The spectroelectrochemical analysis of carbazole derivatives allows for the in-situ observation of the formation of these radical cations and subsequent species, which have characteristic absorption bands in the visible and near-infrared regions. nist.govresearchgate.net

For instance, upon oxidation, carbazole-based polymers exhibit distinct color changes, which are a manifestation of the altered electronic structure. The neutral polymer may be transparent or lightly colored, while the oxidized (doped) state can be intensely colored, for example, green. researchgate.net The specific redox potentials and the stability of the radical intermediates can be tuned by introducing substituents onto the carbazole ring. nih.gov

Table 5: Electrochemical Oxidation Potentials of Carbazole Derivatives

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Notes |

| 9H-Carbazole | +1.38 researchgate.net | Irreversible oxidation |

| 9-Methylcarbazole | +0.93, +1.31 researchgate.net | Irreversible oxidation |

Future Research Directions

Innovations in Green and Sustainable Synthesis of N-Potassium Carbazolide

The development of environmentally benign synthetic routes for N-Potassium Carbazolide is a critical research frontier. Traditional synthesis often involves strong bases and organic solvents, presenting environmental and safety concerns. Future innovations are expected to focus on greener alternatives that minimize waste, energy consumption, and the use of hazardous substances.

Key areas for future research include:

Mechanochemistry: Solvent-free synthesis using techniques like ball-milling presents a promising green alternative. A new phase of potassium carbazolide (β-KCZ) has been synthesized by ball-milling carbazole (B46965) and potassium hydride, a method that can be optimized to avoid bulk solvents and reduce energy input. nist.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to seconds and often allows for solvent-free conditions, leading to higher yields and cleaner reactions. asianpubs.orgresearchgate.net Exploring microwave-assisted deprotonation of carbazole could lead to a highly efficient and sustainable production method.

Benign Bases and Solvents: Research into the use of weaker, more environmentally friendly bases, such as potassium carbonate (K₂CO₃), could replace hazardous reagents like potassium hydride. researchgate.net The exploration of bio-derived solvents or supercritical fluids like CO₂ as reaction media could further enhance the green credentials of the synthesis.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability. Developing a flow process for the synthesis of N-Potassium Carbazolide would represent a significant step towards sustainable industrial production.

Table 1: Potential Green Synthesis Methods for N-Potassium Carbazolide

| Method | Potential Advantages | Research Focus |

|---|---|---|

| Mechanochemistry (Ball-Milling) | Solvent-free, reduced energy consumption, potential for new polymorphs. nist.gov | Optimization of reaction time, speed, and reactant ratios. |

| Microwave-Assisted Synthesis | Rapid reaction rates, high yields, solvent-free potential. asianpubs.orgresearchgate.net | Catalyst development, scalability, and energy efficiency studies. |

| Green Catalysts/Bases | Use of less hazardous reagents like K₂CO₃, improved safety profile. researchgate.net | Screening of alternative bases, investigation of catalytic cycles. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design, optimization of flow rates and concentrations. |

Exploration of Novel Reactivity Patterns for Selective Functionalization

N-Potassium Carbazolide is a potent nucleophile, primarily used for N-alkylation and N-arylation reactions. Future research will likely delve into uncovering new, more complex reactivity patterns to enable the synthesis of highly functionalized carbazole derivatives that are currently difficult to access.

Future research directions include:

Catalytic Enantioselective Reactions: Developing chiral catalysts that can control the stereochemistry of reactions involving the carbazolide anion would open doors to new chiral carbazole-containing ligands, pharmaceuticals, and materials.

Transition-Metal-Catalyzed Cross-Coupling: While N-arylation is common, exploring novel palladium, copper, or nickel-catalyzed cross-coupling reactions could enable direct C-H functionalization at the carbazole backbone, using the potassium salt as an internal directing group or base. rsc.orgnih.gov

Main Group Element Chemistry: Investigating reactions of N-Potassium Carbazolide with main group elements (e.g., boron, silicon, phosphorus) could lead to a new class of carbazole-based materials with unique electronic and photophysical properties.

Polymerization: Harnessing the reactivity of N-Potassium Carbazolide as an initiator or monomer in polymerization reactions could yield novel conductive polymers and materials for organic electronics. chemimpex.com

Design of Next-Generation Carbazolide-Based Functional Materials

The carbazole moiety is a cornerstone of many functional organic materials due to its excellent hole-transporting properties and high triplet energy. asianpubs.orgmdpi.com N-Potassium Carbazolide is a key precursor for these materials. chemimpex.com The next generation of materials will require precise molecular design to achieve superior performance.

Key areas for design and exploration are:

Solid-State Electrolytes: Recent work has demonstrated that potassium carbazolide and its derivatives can act as solid-state potassium-ion conductors for batteries. nist.govnist.gov Future research will focus on optimizing the ionic conductivity and electrochemical stability of these materials by modifying the carbazole structure and the coordination environment of the potassium ion. nist.gov

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in phosphorescent OLEDs. chemimpex.comrsc.org Future design will focus on creating molecules with higher thermal and morphological stability and fine-tuning the electronic properties to improve device efficiency, lower operating voltage, and enhance color purity, particularly for red and blue emitters. rsc.org

Perovskite Solar Cells: Carbazoles are used as hole-transporting layers (HTLs) in perovskite solar cells. mdpi.com Designing new carbazole derivatives starting from the potassium salt could lead to HTLs with better energy level alignment, higher charge mobility, and improved long-term stability.

Sensors and Flexible Electronics: The conductive properties of carbazole-based polymers make them suitable for applications in chemical sensors and flexible electronic devices. chemimpex.com Future work will involve designing materials with enhanced sensitivity and selectivity for specific analytes and improving the mechanical flexibility and conductivity of polymers.

Table 2: Future Applications of N-Potassium Carbazolide-Derived Materials

| Material Class | Application | Desired Improvement |